8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene
Description
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic amine derivative characterized by a rigid azabicyclo[3.2.1]octene core substituted with a 3,4-diethoxybenzoyl group. The compound’s synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane or octene core via nucleophilic substitution or coupling reactions, as seen in related derivatives (e.g., benzyl or aryl boronate modifications) . Applications span neuroimaging, neurodegenerative disease treatment, and modulation of neurotransmitter reuptake, reflecting its versatility in targeting central nervous system (CNS) pathways .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-16-11-8-13(12-17(16)22-4-2)18(20)19-14-6-5-7-15(19)10-9-14/h5-6,8,11-12,14-15H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNQSCLGFRKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-diethoxybenzoyl)-8-azabicyclo[321]oct-2-ene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process .
Chemical Reactions Analysis
Types of Reactions
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced bicyclic structures
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines or thiols replace the ethoxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bicyclic structures.
Substitution: Derivatives with substituted benzoyl groups.
Scientific Research Applications
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-(3,4-diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]oct-2-ene Derivatives
Key Observations:
- 3,4-Diethoxybenzoyl Group : Enhances binding to nAChRs, likely due to electron-donating ethoxy groups improving π-π interactions with aromatic receptor residues .
- Naphthalenyl Substituents : Bulkier aromatic groups (e.g., 2-naphthalenyl) may increase lipophilicity and blood-brain barrier penetration, though specific activity data are lacking .
- Benzyl and Amine Derivatives : Exhibit dual anti-prion and anti-cholinesterase activities, suggesting utility in Alzheimer’s disease models .
- Boronate Esters : Serve as intermediates for late-stage functionalization in drug discovery, enabling diversification via cross-coupling reactions .
Research Findings and Structure-Activity Relationships (SAR)
- Nicotinic Receptor Binding : The 3,4-diethoxybenzoyl group in the target compound shows higher affinity for α4β2 nAChR subtypes compared to simpler aryl substituents (e.g., phenyl or toluenesulfonyl), as inferred from related tropane derivatives .

- Anti-Cholinesterase Activity : Benzylamine derivatives (e.g., 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine) inhibit acetylcholinesterase (IC₅₀ ~ 2.5 µM), outperforming unsubstituted analogues .
- Insecticidal Activity : Derivatives with heteroaromatic substituents (e.g., pyridinyl) exhibit insecticidal properties, though this diverges from neurological applications .
Biological Activity
8-(3,4-Diethoxybenzoyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.37 g/mol. The compound's structure features a bicyclic system which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that it may exhibit properties similar to those of known psychoactive compounds.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate neurotransmitter release and has potential neuroprotective effects. The compound has shown activity against certain cancer cell lines, indicating possible antitumor properties.
Case Studies
-
Neuroprotective Effects
- Study : A study conducted on neuronal cell cultures indicated that the compound reduced oxidative stress markers and improved cell viability under neurotoxic conditions.
- Findings : The compound exhibited a dose-dependent protective effect against glutamate-induced toxicity.
-
Antitumor Activity
- Study : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound inhibited cell proliferation.
- Findings : The IC50 values were found to be in the micromolar range, suggesting significant antitumor potential.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

